Cas no 7780-14-5 (4-Nitrophenyl hexanoate)

4-Nitrophenyl hexanoate 化学的及び物理的性質
名前と識別子
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- 4-Nitrophenyl hexanoate
- 4-nitrophenyl caproate
- O-nitrophenyl caproate
- (2-nitrophenyl) Hexanoate
- 7780-14-5
- 2-Nitrophenyl hexanoate
- SCHEMBL2538773
- 4-Nitro phenyl caproate
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- MDL: MFCD00056102
- インチ: InChI=1S/C12H15NO4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3
- InChIKey: UUEMXDASIVKXFW-UHFFFAOYSA-N
- ほほえんだ: CCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 237.10015
- どういたいしつりょう: 237.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 72.1Ų
じっけんとくせい
- 密度みつど: 1.157±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.028 g/l)(25ºC)、
- PSA: 69.44
4-Nitrophenyl hexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC69028-5g |
2-Nitrophenyl hexanoate |
7780-14-5 | 95+% | 5g |
$328.00 | 2024-04-19 | |
Alichem | A019112753-5g |
2-Nitrophenyl hexanoate |
7780-14-5 | 95% | 5g |
$236.64 | 2023-09-01 | |
Crysdot LLC | CD12031569-10g |
2-Nitrophenyl hexanoate |
7780-14-5 | 95+% | 10g |
$461 | 2024-07-24 | |
Alichem | A019112753-10g |
2-Nitrophenyl hexanoate |
7780-14-5 | 95% | 10g |
$391.68 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742528-5g |
2-Nitrophenyl hexanoate |
7780-14-5 | 98% | 5g |
¥3066.00 | 2024-07-28 |
4-Nitrophenyl hexanoate 関連文献
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1. Acyl transfer mediated by complexation. The effect of cyclodextrins on the reaction of nucleophiles with p-nitrophenyl acetate and hexanoateOswald S. Tee,Timothy A. Gadosy J. Chem. Soc. Perkin Trans. 2 1994 2307
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2. The kinetics of cleavage of nitrophenyl alkanoates by γ-cyclodextrin and by ‘dimethyl-β-cyclodextrin’ in basic aqueous solutionOswald S. Tee,Timothy A. Gadosy J. Chem. Soc. Perkin Trans. 2 1994 2191
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Adam T. ?lósarczyk,Ramesh Ramapanicker,Thomas Norberg,Lars Baltzer RSC Adv. 2012 2 908
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Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913
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Mingjie Zhu,Mengfan Wang,Wei Qi,Rongxin Su,Zhimin He J. Mater. Chem. B 2019 7 3804
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Lan Hu,Yan Zhao Org. Biomol. Chem. 2018 16 5580
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Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913
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8. Aggregation of p-nitrophenyl alkanoates in aqueous solution: a caution concerning their use in enzyme model studiesJ. Peter Guthrie J. Chem. Soc. Chem. Commun. 1972 897
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9. Microgels as matrices for molecular receptor and reactive sites: synthesis and reactivity of cavities possessing amino-functionsAndrew Hopkins,Andrew Williams J. Chem. Soc. Perkin Trans. 2 1983 891
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Namrata Singh,Yevgen Karpichev,Rahul Sharma,Bhanushree Gupta,Arvind K. Sahu,Manmohan L. Satnami,Kallol K. Ghosh Org. Biomol. Chem. 2015 13 2827
4-Nitrophenyl hexanoateに関する追加情報
Chemical Profile of 4-Nitrophenyl hexanoate (CAS No. 7780-14-5)
4-Nitrophenyl hexanoate, identified by the Chemical Abstracts Service Number (CAS No.) 7780-14-5, is an organic compound that has garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This ester, derived from nitrobenzene and hexanoic acid, exhibits characteristics that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 4-Nitrophenyl hexanoate consists of a nitro group attached to a phenyl ring, which is further esterified with hexanoic acid. This configuration imparts distinct physicochemical properties, including moderate solubility in organic solvents and a certain degree of lipophilicity, which are critical factors in its utility as a building block in medicinal chemistry. The presence of the nitro group also suggests potential reactivity, making it a versatile compound for further functionalization.
In recent years, the interest in 4-Nitrophenyl hexanoate has been fueled by its role in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel derivatives with enhanced biological activity. For instance, modifications of the nitro group or the hexanoate moiety have led to compounds with promising pharmacological effects, including anti-inflammatory and antimicrobial properties. These findings highlight the compound's significance as a scaffold for drug discovery initiatives.
The synthesis of 4-Nitrophenyl hexanoate typically involves the esterification of 4-nitrophenol with hexanoic acid under acidic conditions. This reaction is well-documented and can be optimized for high yields and purity, ensuring its suitability for industrial-scale production. Advances in green chemistry have also influenced synthetic methodologies, with efforts to minimize waste and improve atom economy becoming increasingly prevalent in the preparation of such esters.
Beyond its synthetic applications, 4-Nitrophenyl hexanoate has been explored in various biochemical assays. Its interaction with biological targets has been studied to understand its potential as an enzyme inhibitor or a modulator of cellular pathways. Preliminary data suggest that derivatives of this compound may interfere with key metabolic processes, offering insights into their therapeutic potential. Such studies are crucial for identifying new drug candidates and elucidating mechanisms of action.
The safety profile of 4-Nitrophenyl hexanoate is another critical aspect that has been addressed in recent research. While not classified as hazardous under standard conditions, proper handling protocols are recommended due to its organic nature. Studies on its toxicity and environmental impact have been conducted to ensure that its use does not pose undue risks. These evaluations are essential for compliance with regulatory standards and for promoting responsible chemical management.
Looking ahead, the future prospects of 4-Nitrophenyl hexanoate appear promising, particularly in the context of personalized medicine and targeted therapies. Its structural flexibility allows for the creation of customized derivatives tailored to specific therapeutic needs. As computational chemistry and high-throughput screening technologies advance, the identification of novel applications for this compound is expected to accelerate.
In conclusion, 4-Nitrophenyl hexanoate (CAS No. 7780-14-5) stands out as a multifaceted compound with significant implications in synthetic chemistry and pharmaceutical research. Its unique structure, reactivity, and biological relevance make it a valuable asset in the quest for new therapeutic agents. Continued investigation into its properties and applications will undoubtedly yield further insights into its potential contributions to medicine and biotechnology.
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